molecular formula C26H25N3O3S3 B12209373 4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12209373
M. Wt: 523.7 g/mol
InChI Key: HTZBAYZOMYNFLC-JWGURIENSA-N
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Description

This compound is a thiazolidinone derivative featuring a (5Z)-configured exocyclic double bond, a pyrazole moiety substituted with a phenyl group and a 4-(propylsulfanyl)phenyl ring, and a butanoic acid side chain. The propylsulfanyl substituent contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C26H25N3O3S3

Molecular Weight

523.7 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C26H25N3O3S3/c1-2-15-34-21-12-10-18(11-13-21)24-19(17-29(27-24)20-7-4-3-5-8-20)16-22-25(32)28(26(33)35-22)14-6-9-23(30)31/h3-5,7-8,10-13,16-17H,2,6,9,14-15H2,1H3,(H,30,31)/b22-16-

InChI Key

HTZBAYZOMYNFLC-JWGURIENSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule that incorporates multiple pharmacophores, including pyrazole and thiazolidine moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrazole Ring : Known for various biological activities including anti-inflammatory and anticancer effects.
  • Thiazolidine Ring : Often associated with metabolic effects and potential in diabetes management.
PropertyValue
Molecular FormulaC25H24N2O3S2
Molecular Weight476.59 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, substituted pyrazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The presence of the thiazolidine ring may enhance these effects through modulation of metabolic pathways involved in cancer cell survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that similar compounds can reduce inflammation markers significantly, indicating that this compound may possess comparable activity .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain pyrazole-based compounds exhibit effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The incorporation of the thiazolidine moiety may contribute to enhanced antimicrobial efficacy through synergistic effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazoles can act as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases, which play crucial roles in inflammatory pathways.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer progression and inflammation .

Study 1: Anticancer Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with structural similarity to 4-[(5Z)-4-oxo...] showed IC50 values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. Compounds similar to 4-[(5Z)-4-oxo...] demonstrated significant reductions in paw swelling compared to control groups, highlighting their potential as anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry due to its unique structural features, which allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this one demonstrate promising anticancer properties. The thiazolidinone and pyrazole moieties are known to inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in cancer cells through the activation of caspase enzymes .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Research suggests that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

The presence of sulfur and nitrogen heterocycles in the compound's structure may contribute to its antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is noteworthy. Its ability to interact with biological systems can be harnessed to develop agrochemicals that target specific pests or diseases.

Pesticidal Activity

Studies have shown that thiazolidinone derivatives can act as effective pesticides. The unique chemical structure allows for selective toxicity towards pests while minimizing harm to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

The compound's unique chemical properties also lend themselves to applications in material science.

Synthesis of Novel Polymers

Research indicates that compounds containing thiazolidinone and pyrazole units can be used as monomers in polymer synthesis. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Fluorescent Materials

The incorporation of pyrazole units into materials can lead to the development of fluorescent compounds. These materials have potential applications in sensors and imaging technologies, where their luminescent properties can be utilized for detection purposes .

Summary Table of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobialInduces apoptosis; inhibits cytokines
Agricultural SciencePesticide/herbicide developmentSelective toxicity towards pests
Material ScienceSynthesis of polymers; development of fluorescent materialsEnhanced thermal stability; luminescent properties

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights key differences in substituents, physicochemical properties, and inferred bioactivities:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Inferred Bioactivity/Properties
Target Compound 4-(propylsulfanyl)phenyl, (5Z) ~509.09 (estimated) Enhanced lipophilicity; potential enzyme inhibition
4-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-(ethylsulfanyl)phenyl ~495.06 Shorter alkyl chain (ethyl vs. propyl) Reduced logP; possible lower membrane permeability
4-[(5Z)-5-({3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-(4-fluorobenzyloxy)phenyl ~583.62 Bulky fluorobenzyloxy group vs. propylsulfanyl Electron-withdrawing fluorine may enhance dipole interactions; reduced solubility
4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-butoxy-3-methylphenyl ~535.67 Alkoxy group (butoxy) and methyl substitution Increased steric bulk; altered electronic effects
4-[(5Z)-5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid Chlorophenylpiperazinyl-pyridopyrimidine ~639.13 Heterocyclic pyridopyrimidine and piperazine moieties Potential CNS activity due to piperazine; halogen bonding via chlorine

Key Findings :

Alkyl Chain Length (Propyl vs.

Electron-Donating vs. Withdrawing Groups : The fluorobenzyloxy substituent in introduces strong electron-withdrawing effects, which may enhance dipole interactions but reduce metabolic stability compared to the electron-rich propylsulfanyl group.

Heterocyclic Moieties : The piperazinyl-pyridopyrimidine derivative suggests divergent biological targets (e.g., serotonin receptors) due to its basic piperazine nitrogen, contrasting with the target compound’s likely enzyme inhibition roles.

Research Implications

  • Synthesis: The target compound can be synthesized via condensation of 4-(propylsulfanyl)benzaldehyde derivatives with thiazolidinone precursors, followed by functionalization of the pyrazole ring, as outlined in .
  • Bioactivity Prediction : The 2-thioxo group may act as a Michael acceptor, enabling covalent inhibition of cysteine-dependent enzymes (e.g., cyclooxygenase-2) .
  • Optimization : Balancing alkyl chain length (propyl vs. butyl) and polar substituents (e.g., sulfanyl vs. carboxylate) could refine solubility and target selectivity .

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